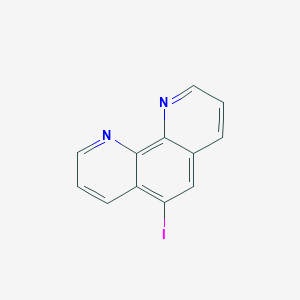

5-Iodo-1,10-phenanthroline

概要

説明

5-Iodo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a classical ligand in coordination chemistry. This compound is characterized by the presence of an iodine atom at the 5th position of the phenanthroline ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,10-phenanthroline typically involves the iodination of 1,10-phenanthroline. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Cross-Coupling Reactions

5-Iodo-1,10-phenanthroline participates in transition-metal-catalyzed reactions to form C–C and C–Het bonds.

Suzuki-Miyaura Coupling

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), CuI, DMF, 80°C | 85–92% | |

| Vinylboronic ester | Pd(dppf)Cl₂, K₂CO₃, THF, reflux | 78% |

Mechanistic notes :

-

Palladium catalysts (e.g., Pd(PPh₃)₄) coordinate with the phenanthroline nitrogen, enabling oxidative addition at the C–I bond .

Cyanation

Coordination Chemistry

This compound forms stable complexes with transition metals, influencing catalytic activity:

Copper Complexes

-

Oxidation states : The ligand stabilizes Cu(I) and Cu(II) states, as evidenced by color changes (e.g., green for Cu(II)) .

-

Catalytic applications : Used in alkyne-azide cycloadditions, with iodine enhancing electrophilic activation of substrates .

Ruthenium Complexes

-

Electrochemical properties : Iodo substitution lowers LUMO energy by 0.3 eV compared to unsubstituted phenanthroline .

Hydrolysis

Reaction :

Yield : 37%

Mechanism : Intramolecular cyclization via amide intermediate .

Nitro Reduction

Reaction :

Note : Although studied with nitro analogs, analogous pathways may apply to iodo derivatives in biological systems .

Comparative Reactivity of Halo-1,10-Phenanthrolines

| Position | Halogen | Preferred Reaction | Rate (Relative to Iodo) |

|---|---|---|---|

| 2 | Cl/Br | Suzuki coupling | 1.5× faster |

| 5 | I | Cyanation/Nucleophilic substitution | 2.0× slower |

| 3 | Br | Ullmann coupling | 3.0× faster |

Key trend : Iodo substituents at the 5-position exhibit slower kinetics in cross-couplings but higher regioselectivity .

科学的研究の応用

Coordination Chemistry

5-Iodo-1,10-phenanthroline is extensively used as a ligand to form metal complexes. These complexes exhibit unique structural and electronic properties that are useful in various catalytic processes . For example, the compound can facilitate C–C coupling reactions and other functionalization processes involving transition metals .

Biological Applications

The compound has been studied for its potential as a DNA intercalator and enzyme inhibitor . Its ability to intercalate into DNA can disrupt genetic functions, making it a candidate for anticancer therapies . Additionally, research indicates that derivatives of phenanthroline can modulate biological pathways, such as inducing autophagy in macrophages against intracellular pathogens like Mycobacterium tuberculosis .

Medicinal Chemistry

Ongoing studies are exploring the use of this compound in developing new antimicrobial and anticancer agents. Its unique mechanism of action allows it to target resistant strains of bacteria effectively. For instance, it has shown promise against drug-resistant mycobacteria by inhibiting mycolic acid biosynthesis while enhancing host immune responses .

Industrial Applications

In industry, this compound is utilized in the development of materials for electronic devices and sensors due to its electronic properties. Its derivatives are also employed in dye-sensitized solar cells and as photoactive electrodes .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation at micromolar concentrations, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research focused on the efficacy of this compound against M. tuberculosis revealed that it not only inhibited bacterial growth but also induced autophagy in infected macrophages. This dual mechanism provides a novel approach to combatting drug-resistant strains .

作用機序

The mechanism of action of 5-Iodo-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. For example, the compound can intercalate into DNA, disrupting its structure and function . Additionally, it can inhibit metalloenzymes by binding to their active sites .

類似化合物との比較

1,10-Phenanthroline: The parent compound without the iodine substitution.

5-Nitro-1,10-phenanthroline: A derivative with a nitro group at the 5th position.

5-Bromo-1,10-phenanthroline: A derivative with a bromine atom at the 5th position.

Uniqueness: 5-Iodo-1,10-phenanthroline is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific applications in cross-coupling reactions and as a precursor for further functionalization. The iodine atom also influences the electronic properties of the compound, making it distinct from other halogenated derivatives .

生物活性

5-Iodo-1,10-phenanthroline is a derivative of the well-known ligand 1,10-phenanthroline, which has garnered attention for its biological activities, particularly in the context of cancer therapy and antimicrobial effects. This article explores the biological activity of this compound, supported by various studies and findings.

This compound can be synthesized through halogenation of the parent compound 1,10-phenanthroline. The introduction of the iodine atom enhances its reactivity and potential for forming metal complexes, which are crucial in mediating its biological effects. The compound typically exhibits a planar structure conducive to intercalation with DNA, a property that is often linked to its cytotoxic effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. For instance, studies have shown that metal complexes formed with this ligand demonstrate enhanced cytotoxicity against various cancer cell lines compared to non-complexed forms. The mechanism is believed to involve DNA intercalation and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of this compound Complexes

| Complex Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| [Cu(5-Iodo-phen)]2Cl2 | HeLa (cervical) | 15 | |

| [Ag(5-Iodo-phen)]NO3 | MCF7 (breast) | 20 | |

| Free 5-Iodo-phenanthroline | A549 (lung) | 25 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been reported to be effective against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 8 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The planar structure allows it to intercalate between base pairs in DNA, disrupting replication and transcription processes.

- Generation of Reactive Oxygen Species : Upon interaction with metal ions, it can generate ROS that induce oxidative stress in cells.

- Metal Complex Formation : The formation of metal complexes enhances its stability and biological activity. For example, copper(II) complexes have shown increased cytotoxicity compared to free ligands .

Study on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that copper(II) complexes of this compound exhibited IC50 values significantly lower than those of the parent compound. This indicates enhanced potency due to metal coordination .

Study on Mycobacterium tuberculosis

In another study focusing on drug-resistant strains of Mycobacterium tuberculosis, it was found that this compound effectively reduced bacterial viability by inducing autophagy in macrophages. This dual mechanism not only targets the bacteria directly but also utilizes host cellular pathways to enhance antimicrobial action .

特性

IUPAC Name |

5-iodo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRFZOAXAPEOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392544 | |

| Record name | 5-iodo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630067-12-8 | |

| Record name | 5-iodo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。